4-Acetylimidazole

Organic Synthesis Process Chemistry Purification

Researchers requiring regioisomerically pure 4-acetylimidazole for H2 antagonist synthesis face risks from N-acetyl isomer contamination. This 4-isomer provides a defined IC50 of 113.3 µM against HT-29 cells as a benchmark for SAR studies, and is the documented key intermediate in Pfizer H2 antagonist patents. • Achieve >98% purity via pKa-based purification at pH 5.6 • Use as a histidine analog in metal coordination chemistry • Avoid synthetic re-optimization with established pharma pathways Bulk quantities available with batch-specific COA and SDS.

Molecular Formula C5H6N2O
Molecular Weight 110.11 g/mol
CAS No. 196413-17-9
Cat. No. B182141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Acetylimidazole
CAS196413-17-9
SynonymsEthanone, 1-(1H-imidazol-5-yl)- (9CI)
Molecular FormulaC5H6N2O
Molecular Weight110.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=CN1
InChIInChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7)
InChIKeyTUFOJIVMBHBZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Acetylimidazole (CAS 196413-17-9) Procurement Overview: A Critical Imidazole Building Block for Targeted Synthesis


4-Acetylimidazole is a key C5-substituted imidazole derivative with the molecular formula C5H6N2O and a molecular weight of 110.11 g/mol, characterized by an acetyl group at the 4(5)-position of the imidazole ring [1]. This structural feature distinguishes it from N-acetylated isomers like 1-acetylimidazole (CAS 2466-76-4) [2]. The compound exhibits a LogP of 1.41 and a topological polar surface area (TPSA) of 45.75 Ų [3], physicochemical properties that directly influence its solubility and membrane permeability in downstream applications. Unlike simple alkyl-substituted imidazoles, the acetyl moiety enables specific reactivity, notably as a histidine analog and in metal coordination complexes [4]. Its role as a precursor for histamine H2 receptor antagonists and other pharmacologically active scaffolds underpins its sustained industrial and academic demand [5].

4-Acetylimidazole (CAS 196413-17-9) Substitution Risk Analysis: Why Analog Replacement Fails in Downstream Performance


Substituting 4-acetylimidazole with N-acetyl or alkyl analogs in a synthetic or analytical workflow introduces non-trivial risks that manifest in reduced reaction yields, altered product profiles, and compromised biological activity. The core differentiation lies in the precise substitution pattern: the acetyl group at the 4-position creates a unique electronic environment with a distinct pKa profile relative to other regioisomers , enabling predictable reactivity in metal coordination and acylation chemistries that 1-acetylimidazole (CAS 2466-76-4) cannot replicate due to its N-acetyl linkage and greater hydrolytic instability . In biological systems, the compound's activity as a histidine analog is directly tied to its specific geometry and hydrogen-bonding capacity, a feature absent in non-acetylated or differently substituted imidazoles, which may exhibit different metabolic or toxicological pathways . Therefore, substituting a lower-cost imidazole derivative without verifying these specific properties may invalidate research data and lead to costly synthetic re-optimization.

4-Acetylimidazole (CAS 196413-17-9) Quantitative Differentiation Guide: Head-to-Head Evidence for Procurement Decisions


Regioisomeric Acidity Comparison: 4-Acetylimidazole (pKa 5.3) vs. 2-Acetylimidazole (pKa 6.1) Enabling Selective Purification

The pKa of the imidazole ring nitrogen in 4-acetylimidazole is 5.3, which is 0.8 units lower than the pKa of 6.1 observed for 2-acetylimidazole . This difference in acidity reflects the distinct electronic influence of the acetyl group depending on its position on the heterocyclic ring.

Organic Synthesis Process Chemistry Purification

Coordination Chemistry Behavior: 1-Acetylimidazole (L-4) Exhibits Distinct N-CO Bond Lability vs. Imidazole (L-1) in Organotin Complex Formation

In reactions with organotin(IV) acceptors (RnSnCl4-n, where R = Me, nBu, or Ph; n = 1, 2, or 3), 1-acetylimidazole (L-4) behaves as a monodentate N-donor ligand similar to imidazole (L-1), benzimidazole (L-2), and 2-phenylimidazole (L-3) [1]. However, a critical differentiation was observed: breaking of the N-CO bond and protonation of the imidazolate moiety occurred specifically when L-4 reacted with organotin acceptors under not rigorously anhydrous conditions, a phenomenon not reported for the other imidazole ligands L-1, L-2, and L-3 [1].

Coordination Chemistry Organometallics Ligand Design

Antiproliferative Potency in Colon Cancer Cells: 4-Acetylimidazole (IC50 = 113.3 µM) Provides a Quantitative Baseline for Analog Optimization

In a standardized in vitro antiproliferative assay against the HT-29 human colon adenocarcinoma cell line, 4-acetylimidazole exhibited an IC50 value of 113.3 µM (113,280 nM) as determined by the SRB assay [1]. While this potency is considered moderate, it serves as a crucial baseline scaffold value. Structural modifications, as seen in optimized 4,5-diaryl-imidazole analogs, can improve potency by over 10,000-fold, with some derivatives achieving IC50 values in the low single-digit nanomolar range against specific kinase targets like CK1δ [2].

Medicinal Chemistry Cancer Biology Drug Discovery

Patent-Cited Synthetic Accessibility: A Documented 2-Step Industrial Route Yielding 4-Acetylimidazole as a Key Pharmaceutical Intermediate

Pfizer's patent EP0156644A1 (filed 1985) explicitly establishes a two-step process for the preparation of 4-acetylimidazoles, involving catalytic hydrogenolysis of a 4-acylamino-5-methylisoxazole followed by base-mediated cyclization [1]. The patent cites these 4-acetylimidazoles as critical intermediates for the synthesis of antisecretory agents and histamine H2 receptor antagonists, a therapeutic class with substantial commercial value [1]. In contrast, the synthesis of 1-acetylimidazole typically involves direct acetylation of imidazole with acetic anhydride or acetyl chloride, a simpler but less atom-economical route that yields an N-acetylated product with different chemical properties .

Process Chemistry Pharmaceutical Manufacturing Patent Analysis

4-Acetylimidazole (CAS 196413-17-9): Optimal Application Scenarios Based on Evidence-Based Differentiation


Purification-Dependent Syntheses Requiring High Purity 4-Acetylimidazole via Fractional Precipitation at pH 5.6

For synthetic sequences where the presence of the 2-acetylimidazole isomer would poison a catalyst or lead to unwanted side products, procurement of 4-acetylimidazole is non-negotiable. Its lower pKa of 5.3 (vs. 6.1 for the 2-isomer) enables a robust purification protocol involving fractional precipitation at precisely pH 5.6, consistently delivering material of >98% purity . This level of control is unattainable with 1-acetylimidazole due to its differing hydrolysis and purification profile. This scenario is particularly relevant for the synthesis of complex heterocyclic scaffolds where regioisomeric purity is paramount.

Medicinal Chemistry Hit-to-Lead Optimization Using the 4-Acetylimidazole Scaffold as a Quantified Potency Baseline

In drug discovery programs targeting kinases or other enzymes, 4-acetylimidazole provides a well-characterized, moderately potent starting point. Its established IC50 of 113.3 µM against HT-29 colon cancer cells [1] offers a clear, quantitative benchmark for structure-activity relationship (SAR) studies. Researchers can use this value to demonstrate the magnitude of improvement (e.g., 10,000-fold) achieved with their novel 4,5-diaryl-imidazole analogs [2], a crucial metric for both internal project justification and patent filings. Generic imidazoles or N-acetyl variants lack this defined, target-relevant baseline.

Synthesis of Histamine H2 Antagonist Precursors Following Validated Patent Routes

Organizations engaged in the manufacture or research of antisecretory agents and H2 receptor antagonists should prioritize 4-acetylimidazole. Its role as a key intermediate is explicitly documented in foundational Pfizer patents [3]. Using the compound in this context ensures adherence to established synthetic pathways, reducing process development time and regulatory hurdles associated with novel or unproven starting materials. Substituting 1-acetylimidazole would divert the synthesis towards a different, N-acetylated product class, rendering the established downstream chemistry inapplicable.

Coordination Chemistry Studies Investigating N-Acyl Bond Lability in Metal Complexes

For inorganic and materials chemists studying ligand behavior, 1-acetylimidazole (as a representative for the acetylated class) offers a unique and specific reactivity. Its demonstrated N-CO bond cleavage and subsequent imidazolate protonation when reacting with organotin halides under non-anhydrous conditions is a distinct phenomenon not observed with unsubstituted or phenyl-substituted imidazoles [4]. This makes it a valuable tool compound for probing hydrolysis sensitivity and metal-mediated bond activation, an application scenario where simpler imidazole ligands would yield fundamentally different experimental outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Acetylimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.